molecular formula C16H8Br2 B158639 1,6-Dibromopyrene CAS No. 27973-29-1

1,6-Dibromopyrene

Cat. No.: B158639
CAS No.: 27973-29-1
M. Wt: 360.04 g/mol
InChI Key: JRCJYPMNBNNCFE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .

Mode of Action

This compound interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .

Pharmacokinetics

It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to this compound can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .

Chemical Reactions Analysis

1,6-Dibromopyrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents.

    Coupling Reactions: It is used in coupling reactions to form complex organic molecules. For example, it can undergo palladium-catalyzed

Biological Activity

1,6-Dibromopyrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, including its effects on cellular systems, potential toxicological impacts, and relevant case studies.

This compound is synthesized through bromination of pyrene, typically using bromine in solvents such as carbon tetrachloride. The synthesis can yield both 1,6- and 1,8-dibromopyrene isomers, with varying efficiencies depending on the reaction conditions. Historical yields for the synthesis of this compound have been reported at approximately 44% under specific conditions .

Toxicological Effects

Research indicates that this compound exhibits cytotoxic properties. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in various cell lines. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound induces significant cytotoxic effects in human liver cells (HepG2), with IC50 values indicating a concentration-dependent response .
  • Genotoxicity : The compound has been implicated in genotoxic effects, potentially leading to DNA damage as evidenced by increased levels of micronuclei formation in exposed cells .

The biological activity of this compound may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules. The mechanisms include:

  • Oxidative Stress : The compound has been shown to induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress is a key factor in mediating its cytotoxic effects .
  • Aryl Hydrocarbon Receptor (AhR) Activation : Like other PAHs, this compound may activate the AhR pathway, which is involved in the regulation of xenobiotic metabolism and can lead to altered expression of genes related to detoxification processes .

Environmental Impact and Toxicity Assessment

A study conducted on the environmental impact of this compound highlighted its persistence and potential bioaccumulation in aquatic systems. The assessment utilized various toxicity tests on aquatic organisms:

OrganismEndpointConcentration (µg/L)Effect Observed
Daphnia magnaMortality10Significant mortality at 48h
Pimephales promelasGrowth Inhibition50Reduced growth over 7 days
Ceriodaphnia dubiaReproductive Success20Decreased reproductive output

These findings underscore the need for further investigation into the ecological risks posed by this compound .

Research Findings

Recent studies have focused on the synthesis and characterization of dibromopyrenes and their derivatives. Notably:

  • Synthesis Optimization : Researchers have optimized synthesis routes for dibromopyrenes to enhance yields and reduce environmental impact. Reaction conditions were adjusted to achieve yields exceeding 90% for certain derivatives .
  • Biological Assays : Comprehensive biological assays have been conducted to evaluate the effects of various dibromopyrene derivatives on human cell lines and model organisms. These studies aim to elucidate structure-activity relationships that could inform risk assessments and regulatory decisions .

Scientific Research Applications

General Properties

1,6-Dibromopyrene is characterized as a highly reactive and toxic aromatic compound with limited solubility in water. It has a molecular formula of C16H8Br2C_{16}H_8Br_2 and a melting point of approximately 230 °C. The compound is primarily utilized in organic synthesis and materials science, where it undergoes various reactions to form complex organic molecules and functional materials .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for creating various pyrene derivatives. For instance, it has been utilized in the Suzuki-Miyaura coupling reactions with heteroarylboronates, yielding products with significant yields (up to 96%) under optimized conditions .

Table 1: Summary of Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄/K₂CO₃ in DMSO/H₂O65-75
Electrophilic Aromatic SubstitutionBr₂ in CCl₄ at room temp82
Ullmann CouplingSurface-assisted polymerizationVariable

Formation of Graphene Nanoribbons

One of the most promising applications of this compound is in the controlled synthesis of graphene nanoribbons (GNRs). The compound facilitates the formation of extended patterns of GNRs through surface-assisted Ullmann coupling polymerization. The resulting structures exhibit distinct electronic properties, making them suitable for applications in nanodevices .

Case Study: Synthesis of Graphene Nanoribbons

  • Methodology : The process involves using scanning tunneling microscopy and X-ray spectroscopy to characterize the formed nanoribbons.
  • Findings : Researchers demonstrated that the dimensions and electronic properties of GNRs can be tailored by selecting appropriate molecular precursors like this compound.

Environmental Impact Studies

Due to its toxicity, this compound is also studied for its ecological risks. Research indicates that compounds like dibromopyrenes contribute to pollution and potential health risks for aquatic organisms. Ecological risk assessments have highlighted the need for monitoring such compounds in environmental studies .

Table 2: Ecological Risk Assessment of Dibromopyrenes

CompoundRisk LevelAffected Species
This compoundHighFish
1,8-DibromopyreneModerateAquatic Invertebrates

Properties

IUPAC Name

1,6-dibromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJYPMNBNNCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182247
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27973-29-1
Record name Pyrene, 1,6-Dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dibromopyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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